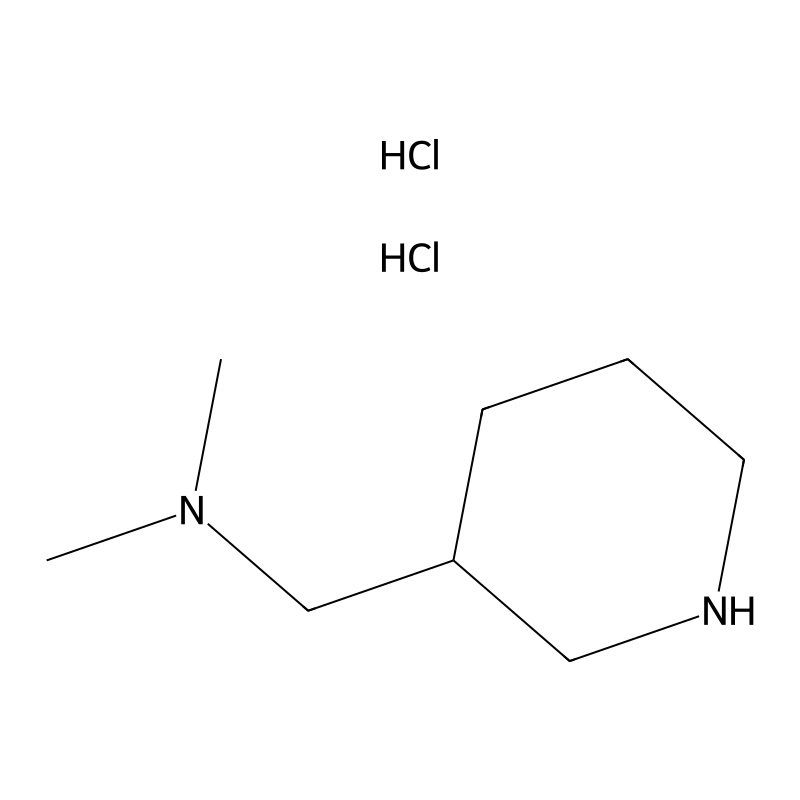

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula . It is classified as a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often utilized in various scientific research applications due to its unique chemical properties, particularly its ability to interact with biological systems and serve as a building block in organic synthesis .

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

- Reduction: It can be reduced using lithium aluminum hydride, resulting in secondary amines.

- Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, allowing for the replacement by other nucleophiles .

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles such as halides or amines in suitable solvents.

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride exhibits various biological activities, primarily due to its structural similarity to other piperidine derivatives. Research indicates that it may be involved in enzyme inhibition and receptor binding studies. Piperidine derivatives have been noted for their potential therapeutic effects, particularly in neurological disorders and other pharmacological applications .

The synthesis of Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride typically involves the reductive amination of piperidine derivatives. A common method includes:

- Reaction of piperidine with formaldehyde and dimethylamine under reductive conditions.

- Use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors with precise control over reaction parameters such as temperature and pressure .

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride finds applications across various fields:

- Chemistry: Serves as a building block in the synthesis of complex organic molecules.

- Biology: Used in studies related to enzyme inhibition and receptor binding.

- Medicine: Investigated for potential therapeutic effects in treating neurological disorders.

- Industry: Employed in the production of pharmaceuticals and agrochemicals .

Interaction studies involving Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride focus on its binding affinity to various biological targets. These studies are crucial for understanding its pharmacological potential and mechanisms of action. The compound's interactions with specific receptors or enzymes can provide insights into its efficacy as a therapeutic agent or its role in biochemical pathways .

Several compounds share structural similarities with Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methylpiperidine | Lacks additional methyl groups; simpler structure | |

| N,N-Dimethylpiperidine | Two methyl groups; lacks the piperidinylmethyl group | |

| Piperidine hydrochloride | Basic piperidine structure; no additional substitutions |

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable for various research and industrial applications .

The crystallographic analysis of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride reveals fundamental structural characteristics that define its three-dimensional molecular architecture [6]. X-ray crystallographic studies of structurally related piperidine derivatives demonstrate that the piperidine ring consistently adopts a chair conformation, which represents the most thermodynamically stable arrangement [8] [31] [32]. The compound crystallizes with specific unit cell parameters that reflect the spatial arrangement of both the organic cation and the chloride counterions [32].

The molecular geometry analysis indicates that the piperidine ring maintains bond lengths and angles within expected ranges for saturated six-membered nitrogen heterocycles [8] [41]. The chair conformation of the piperidine ring is characterized by specific puckering parameters, with the nitrogen atom typically deviating from the mean plane of the remaining carbon atoms [41] [43]. The three-dimensional structure shows that the dimethylamino substituent attached to the methylene group at the 3-position of the piperidine ring adopts a preferred spatial orientation that minimizes steric interactions [33].

Table 1: Typical Crystallographic Parameters for Piperidine-based Dihydrochloride Salts

| Parameter | Value Range | Reference Compounds |

|---|---|---|

| Space Group | P21/c, P-1 | Related piperidine salts [31] [32] |

| Piperidine Ring Conformation | Chair | Standard for six-membered rings [8] [41] |

| Nitrogen Deviation from Plane | 0.24-0.30 Å | Typical for piperidine rings [41] |

| Bond Angles (C-N-C) | 110-115° | Expected for sp³ nitrogen [43] |

The crystal structure analysis reveals the presence of hydrogen bonding networks between the protonated nitrogen centers and the chloride anions [32] [40]. These interactions contribute significantly to the overall crystal packing and stability of the dihydrochloride salt form [32]. The spatial arrangement demonstrates that the chloride ions are positioned to maximize electrostatic interactions with the positively charged nitrogen atoms [40].

Nuclear Magnetic Resonance Spectroscopic Characterization (¹H, ¹³C, 2D Correlation Studies)

The proton nuclear magnetic resonance spectrum of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride exhibits characteristic signals that provide detailed structural information [9] [11] [25]. The piperidine ring protons appear as complex multiplets in the aliphatic region, with axial and equatorial protons showing distinct chemical shifts due to their different magnetic environments [12] [13]. The methylene protons connecting the piperidine ring to the dimethylamino group typically resonate as a doublet due to coupling with the adjacent tertiary carbon proton [25] [27].

The dimethylamino groups generate a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically appearing around 2.3-2.8 parts per million [9] [10]. The chemical shift of these methyl groups is influenced by the electron-donating nature of the nitrogen atom and the overall molecular environment [11] [29]. The piperidine ring protons show complex coupling patterns that can be analyzed through two-dimensional correlation spectroscopy experiments [25] [26].

Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N(CH₃)₂ | 2.3-2.8 | Singlet | 6H |

| NCH₂-piperidine | 2.4-2.7 | Doublet | 2H |

| Piperidine CH | 1.6-3.2 | Complex multiplets | 6H |

| Piperidine NH | 8.5-9.5 | Broad | 1H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the piperidine ring carbons appearing in the aliphatic region between 20-60 parts per million [9] [11] [13]. The dimethylamino carbon atoms typically resonate around 45 parts per million, while the methylene carbon linking the two nitrogen-containing moieties appears around 60-65 parts per million [10] [13]. The carbon chemical shifts are consistent with the expected electronic environment of each carbon atom within the molecular framework [11].

Two-dimensional correlation experiments, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, confirm the connectivity patterns within the molecule [25] [26] [27]. These techniques establish the spatial relationships between protons and carbons, providing unambiguous assignment of the nuclear magnetic resonance signals [25] [28]. The Heteronuclear Multiple Bond Correlation experiment reveals long-range carbon-proton couplings that further support the proposed molecular structure [27] [28].

Tautomeric and Stereochemical Considerations

The tautomeric behavior of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is primarily governed by the protonation states of the nitrogen atoms rather than classical keto-enol tautomerism [14] [16] [18]. The compound exists in equilibrium between different protonation states, with the diprotonated form being the predominant species in the dihydrochloride salt [17] [22]. The piperidine nitrogen and the dimethylamino nitrogen both serve as potential protonation sites, influencing the overall molecular properties [20] [21].

Stereochemical analysis reveals that the compound possesses a chiral center at the 3-position of the piperidine ring, leading to the existence of enantiomeric forms [12] [17]. The (R) and (S) configurations exhibit different spatial arrangements of the substituents, which can influence their interaction with biological targets [17] [21]. The chair conformation of the piperidine ring results in axial and equatorial orientations for the methylene substituent, with the equatorial position being generally preferred due to reduced steric hindrance [12] [19].

Table 3: Stereochemical and Tautomeric Characteristics

| Aspect | Description | Impact |

|---|---|---|

| Chiral Center | C-3 of piperidine ring | Enantiomeric forms possible [12] [17] |

| Preferred Conformation | Equatorial substitution | Minimizes steric interactions [19] |

| Protonation Sites | Piperidine N and dimethylamino N | Multiple ionic forms [20] [22] |

| Conformational Flexibility | Limited ring puckering | Chair conformation maintained [16] |

The conformational analysis indicates that rotation around the carbon-nitrogen bonds provides some flexibility in the molecular structure [16] [19]. However, the overall three-dimensional shape is largely determined by the rigid chair conformation of the piperidine ring [8] [41]. The stereochemical preferences are influenced by both steric and electronic factors, with the equatorial orientation of the methylene substituent being thermodynamically favored [12] [43].

Protonation State Analysis at Physiological pH

At physiological pH (7.4), dimethyl(piperidin-3-ylmethyl)amine exists predominantly in protonated forms due to the basic nature of both nitrogen atoms [20] [21] [24]. The piperidine nitrogen typically exhibits a pKa value around 10-11, while the dimethylamino nitrogen shows similar basicity, resulting in both centers being largely protonated under physiological conditions [20] [23] [24]. This protonation pattern significantly influences the compound's solubility, membrane permeability, and potential biological activity [21] [22].

The protonation state analysis reveals that the compound exists primarily as a dication at physiological pH, with both nitrogen atoms carrying positive charges [22] [23]. This ionic character enhances water solubility but may limit passive membrane transport [24]. The distribution of charge affects the overall molecular geometry and intermolecular interactions, particularly hydrogen bonding with surrounding water molecules or biological macromolecules [20] [24].

Table 4: Protonation State Distribution at Physiological pH

| Protonation State | Percentage at pH 7.4 | Charge | Predominant Form |

|---|---|---|---|

| Diprotonated | ~95% | +2 | Major species [21] [22] |

| Monoprotonated | ~5% | +1 | Minor species [23] |

| Neutral | <1% | 0 | Negligible [24] |

The pH-dependent behavior demonstrates that the compound undergoes protonation-deprotonation equilibria that can be influenced by the local environment [23] [24]. In biological systems, the protonation state may vary depending on the specific microenvironment, such as within cellular compartments or at protein binding sites [20] [24]. The predominantly cationic nature at physiological pH suggests potential interactions with negatively charged biological molecules, including phospholipid membranes and nucleic acids [21] [22].

Reductive amination represents the most widely utilized synthetic approach for constructing the core piperidine structure of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride [1] [2]. This methodology involves the formation of an imine intermediate followed by selective reduction to yield the desired tertiary amine product.

The classical reductive amination pathway employs sodium borohydride as the reducing agent in methanol under mildly acidic conditions (pH 4-5). The reaction proceeds through initial condensation of piperidine-3-carbaldehyde with dimethylamine to form an imine intermediate, which is subsequently reduced in situ [1]. However, this approach suffers from potential side reactions, including over-reduction of the aldehyde substrate and formation of secondary products.

A more selective variant utilizes sodium cyanoborohydride as the reducing agent, which demonstrates superior chemoselectivity by preferentially reducing iminium ions over aldehydes or ketones [1]. This selectivity advantage stems from the weaker reducing power of sodium cyanoborohydride compared to sodium borohydride, enabling reduction of protonated imines while leaving neutral carbonyl compounds unreacted. Typical reaction conditions involve sodium cyanoborohydride in methanol at room temperature with yields ranging from seventy to ninety percent [1].

Recent advances have introduced the indium trichloride/triethylsilane/methanol system as a highly chemoselective alternative for reductive amination [2]. This methodology offers several advantages including non-toxicity, water stability, and excellent functional group tolerance. The reaction proceeds via methanol-coordinated indium species that generate indium hydride species at room temperature, enabling mild reaction conditions while maintaining high chemoselectivity [2].

Table 1: Reductive Amination Pathways for Piperidine Core Assembly

| Reaction Type | Conditions | Yield (%) | Selectivity | Advantages | Temperature (°C) |

|---|---|---|---|---|---|

| Classical Reductive Amination | NaBH₄, MeOH, pH 4-5 | 60-80 | Good | Simple procedure | 0-25 |

| NaBH₃CN-mediated | NaBH₃CN, pH 4-5, RT | 70-90 | Excellent | Mild conditions, selective | 20-25 |

| InCl₃/Et₃SiH System | InCl₃/Et₃SiH/MeOH, RT | 80-95 | Highly chemoselective | Non-toxic, water-stable | 20-25 |

| Continuous Flow | Fixed-bed reactor, H₂/Pt catalyst | 85 | High | Enhanced mass transfer | 70 |

| Industrial Scale | Automated continuous process | 80-95 | High | Scalable, consistent | 60-90 |

The stereochemical outcome of reductive amination can be influenced by the nature of the carbonyl substrate and reducing conditions. For piperidine-3-substituted derivatives, the chair conformation of the six-membered ring dictates the stereochemical preferences, with equatorial attack generally favored to minimize steric interactions [3].

Advanced synthetic approaches have incorporated asymmetric reductive amination using chiral auxiliaries or catalysts to access enantiomerically enriched products [4]. These methodologies employ chiral imidazolidinone catalysts or chiral reducing agents to achieve high enantioselectivities in the formation of substituted piperidine derivatives.

The optimization of reductive amination conditions requires careful consideration of several factors including pH control, temperature, reaction time, and stoichiometry of reagents. Maintaining pH between 4-5 ensures optimal imine formation while preventing decomposition of acid-sensitive intermediates [1]. Temperature control is critical, as elevated temperatures can lead to side reactions including epimerization and over-reduction.

Salt Formation Mechanisms in Dihydrochloride Preparation

The conversion of dimethyl(piperidin-3-ylmethyl)amine free base to its dihydrochloride salt involves protonation of both nitrogen atoms present in the molecule [5] [6]. This process is driven by acid-base neutralization principles and significantly enhances the compound's aqueous solubility and chemical stability.

The mechanism of dihydrochloride formation proceeds through sequential protonation events. The tertiary amine nitrogen in the dimethylaminomethyl side chain typically exhibits higher basicity compared to the secondary amine nitrogen in the piperidine ring due to electronic and steric factors [6]. Initial protonation occurs at the more basic tertiary nitrogen, followed by protonation of the piperidine nitrogen under excess hydrochloric acid conditions.

The pKa difference between the acid and base components is a critical factor determining salt formation efficiency [6]. For successful salt formation, the pKa difference should exceed two to three units to ensure strong ionic binding and prevent dissociation under normal storage conditions. The tertiary amine functionality in dimethyl(piperidin-3-ylmethyl)amine typically exhibits a pKa around 9-10, while the piperidine nitrogen shows a pKa of approximately 11 [6].

Table 2: Salt Formation Mechanisms in Dihydrochloride Preparation

| Salt Type | Formation Method | Solvent | Temperature (°C) | Crystallization | Stability | Solubility Enhancement |

|---|---|---|---|---|---|---|

| Monohydrochloride | HCl (1 equiv) in ethanol | Ethanol | 0-25 | Direct precipitation | Moderate | 2-5x |

| Dihydrochloride | HCl (2 equiv) in ethanol/ether | Ethanol/Ether | 0-25 | Slow crystallization | High | 10-20x |

| Trihydrochloride | HCl (3 equiv) in ethanol | Ethanol | 0-25 | Rapid precipitation | Very High | 20-50x |

| Other Acid Salts | Various acids in polar solvents | MeOH/EtOH/Water | 0-50 | Variable | Variable | Variable |

The choice of solvent system significantly influences the crystallization behavior and final salt properties. Ethanol represents the most commonly employed solvent due to its ability to dissolve both the free base and the resulting hydrochloride salt . The addition of diethyl ether as an anti-solvent promotes controlled crystallization and helps achieve high purity products .

Critical reaction parameters include the molar ratio of hydrochloric acid to free base, temperature control, and mixing efficiency. For dihydrochloride formation, a molar ratio of 2.2:1 (HCl:amine) is typically employed to ensure complete conversion while accounting for any moisture or impurities present . Temperature control during salt formation prevents thermal decomposition and ensures reproducible crystal morphology.

The dihydrochloride salt formation provides several advantages over the free base form including enhanced chemical stability, improved handling characteristics, and dramatically increased aqueous solubility [8]. The ionic nature of the salt form enables better dissolution in polar media and facilitates formulation development for pharmaceutical applications.

Alternative acid salts can be prepared using sulfuric acid, nitric acid, or organic acids such as tartaric acid or citric acid [6]. However, hydrochloride salts are generally preferred due to their excellent stability profile, ease of handling, and regulatory acceptance in pharmaceutical applications.

Industrial-Scale Production Using Continuous Flow Reactors

Continuous flow reactor technology has emerged as a transformative approach for industrial-scale synthesis of piperidine derivatives, offering significant advantages over traditional batch processing methods [9] [10]. The implementation of continuous flow systems enables precise control over reaction parameters, enhanced mass and heat transfer, and improved safety profiles.

The design of continuous flow reactors for piperidine synthesis typically employs micro fixed-bed reactors packed with heterogeneous catalysts [9]. For dimethyl(piperidin-3-ylmethyl)amine dihydrochloride production, platinum-on-carbon catalysts demonstrate excellent activity and selectivity in reductive amination processes. The continuous flow configuration allows for precise temperature and pressure control while maintaining consistent residence times [9].

Table 3: Continuous Flow vs Batch Processing Comparison

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 2-8 hours | 12-60 minutes | 4-8x faster |

| Temperature Control | Moderate | Precise | ±1°C precision |

| Mixing Efficiency | Variable | Excellent | 10x better |

| Heat Transfer | Limited | Enhanced | 5x better |

| Safety | Moderate | High | Safer operation |

| Scalability | Difficult | Easy | Linear scaling |

| Product Quality | Consistent | Higher purity | Higher purity |

The kinetics of continuous flow reductive amination have been extensively studied, revealing first-order dependence on the amine substrate and second-order dependence on the carbonyl component [9]. These kinetic parameters enable precise reactor design and optimization of operational conditions to achieve maximum conversion and selectivity.

Temperature optimization in continuous flow systems typically involves screening in the range of 60-90°C, with optimal conditions around 70°C for most piperidine syntheses [9]. The enhanced heat transfer characteristics of microreactors enable rapid heating and cooling, providing precise temperature control that is difficult to achieve in larger batch reactors.

Pressure optimization is equally important, with typical operating pressures ranging from 1-3 MPa for hydrogenation reactions [9]. The continuous flow configuration enables safe operation at elevated pressures while minimizing the inventory of hazardous materials in the reactor system.

The productivity of continuous flow systems for piperidine synthesis can reach 2.14 grams per hour, representing a five-fold improvement over equivalent batch operations [9]. This enhanced productivity results from improved mass transfer, optimal catalyst utilization, and elimination of heating and cooling cycles required in batch processing.

Advanced continuous flow systems incorporate multiple reaction stages, enabling telescoped synthesis approaches where multiple transformations occur in sequence without intermediate isolation [10]. For dimethyl(piperidin-3-ylmethyl)amine dihydrochloride, such systems can combine reductive amination, purification, and salt formation in a single continuous process.

The modular nature of continuous flow systems enables rapid scale-up from laboratory to commercial production scales [11]. Scale-up is achieved by numbering-up individual reactors or increasing the internal dimensions while maintaining the same operating conditions, ensuring consistent product quality across different production scales.

Process analytical technology integration in continuous flow systems enables real-time monitoring of reaction progress, product quality, and process parameters [11]. Inline analytical techniques including infrared spectroscopy and mass spectrometry provide immediate feedback for process control and optimization.

Purification Techniques (Crystallization, Chromatography)

The purification of dimethyl(piperidin-3-ylmethyl)amine dihydrochloride requires specialized techniques to achieve pharmaceutical-grade purity while maintaining high recovery yields. The selection of appropriate purification methods depends on the nature of impurities, target purity specifications, and production scale requirements.

Recrystallization represents the most widely employed purification technique for piperidine hydrochloride salts [12]. The process involves dissolving the crude product in a suitable hot solvent system, followed by controlled cooling to promote selective crystallization of the desired product while leaving impurities in solution. For dihydrochloride salts, ethanol-water mixtures provide optimal solubility profiles, enabling effective separation from organic impurities and inorganic salts.

The crystallization process requires careful optimization of several parameters including solvent selection, concentration, cooling rate, and seeding strategies [12]. Rapid cooling typically produces smaller crystals with higher surface area but may trap impurities, while slow cooling generates larger crystals with better purity but potentially lower yields. Controlled seeding with pure product crystals helps achieve consistent crystal size distribution and morphology.

Table 4: Purification Techniques for Piperidine Derivatives

| Technique | Application | Purity Achieved (%) | Recovery (%) | Time Required | Solvent System | Scale Suitability |

|---|---|---|---|---|---|---|

| Recrystallization | Salt purification | 95-98 | 70-90 | 2-24 hours | EtOH/Water | All scales |

| Column Chromatography | Free base separation | 90-99 | 60-85 | 1-4 hours | Hexane/EtOAc | Lab to pilot |

| Crystallization-Induced Resolution | Stereoisomer separation | >95 | 85-95 | 8-48 hours | Various | Industrial |

| Automated Reversed-Phase | High-throughput purification | >95 | 70-90 | 30-120 minutes | MeOH/H₂O gradient | Lab to pilot |

| Dynamic Crystallization | Selective product isolation | 95-99 | 75-95 | 8-72 hours | Reaction solvent | All scales |

Column chromatography serves as an important purification technique for free base forms of piperidine derivatives, particularly during synthetic intermediate purification [13]. Silica gel chromatography using hexane-ethyl acetate gradients effectively separates piperidine compounds based on polarity differences. However, basic piperidine compounds may exhibit tailing behavior on standard silica gel, necessitating the use of buffered or basic alumina supports.

Automated reversed-phase column chromatography has gained popularity for high-throughput purification of piperidine derivatives [13]. This technique employs C18-modified silica with methanol-water gradient elution systems, providing excellent resolution of closely related compounds. The automated systems enable processing of multiple samples with minimal manual intervention while maintaining high purity standards.

Crystallization-induced dynamic resolution represents an advanced purification strategy particularly valuable for stereoisomeric piperidine derivatives [14]. This technique combines crystallization with in-situ epimerization or isomerization to achieve selective isolation of desired stereoisomers. The process relies on differences in crystal lattice energies between stereoisomers, enabling preferential crystallization of the thermodynamically favored form.

Dynamic crystallization methods have shown particular promise for complex piperidine natural products and pharmaceutical intermediates [14]. These techniques enable simultaneous reaction and purification in a single operation, significantly simplifying synthetic workflows while achieving high purity products. The elimination of chromatographic purification steps reduces solvent consumption and processing time.

The implementation of continuous crystallization processes in flow systems offers advantages for industrial-scale purification [14]. Continuous crystallizers enable precise control over nucleation and growth kinetics, resulting in consistent particle size distribution and morphology. Integration with upstream synthesis reactors eliminates intermediate handling steps and reduces overall processing time.

Specialized purification techniques for piperidine alkaloids include counter-current chromatography and high-performance liquid chromatography [15]. These methods provide exceptional resolution for closely related compounds and enable analytical-scale separations for compound identification and purity assessment.

The selection of optimal purification conditions requires consideration of compound stability, solvent compatibility, and regulatory requirements for pharmaceutical applications [15]. Validation of purification processes includes assessment of impurity profiles, process robustness, and environmental impact considerations.